Cas no 71862-50-5 (N-ethylnaphthalene-2-sulfonamide)

N-Ethylnaphthalene-2-sulfonamide is a sulfonamide derivative characterized by its naphthalene backbone and ethyl-substituted sulfonamide functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features contribute to favorable solubility and reactivity, making it suitable for further functionalization. The naphthalene moiety enhances stability and aromatic interactions, while the sulfonamide group provides a versatile handle for chemical modifications. The ethyl substitution balances lipophilicity, improving compatibility with organic reaction conditions. This compound is valued for its consistent purity and reliability in synthetic applications.
N-ethylnaphthalene-2-sulfonamide structure
71862-50-5 structure
Product Name:N-ethylnaphthalene-2-sulfonamide
CAS No:71862-50-5
MF:C12H13NO2S
MW:235.30212187767
CID:579596
PubChem ID:347455
Update Time:2025-05-20

N-ethylnaphthalene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenesulfonamide,N-ethyl-
    • N-ethylnaphthalene-2-sulfonamide
    • AC1L87CR
    • N-Aethyl-naphthalin-2-sulfonamid
    • N-ethyl-naphthalene-2-sulfonamide
    • NSC406144
    • Oprea1_670215
    • SureCN3687956
    • T5674702
    • DTXSID40324257
    • AKOS001302422
    • NSC-406144
    • ethyl-2-naphthyl sulphonamide
    • 71862-50-5
    • EN300-1453351
    • SCHEMBL3687956
    • Z45528327
    • Inchi: 1S/C12H13NO2S/c1-2-13-16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3
    • InChI Key: DDANNVJWHXFIDK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2C=CC=CC=2C=1)(NCC)(=O)=O

Computed Properties

  • Exact Mass: 235.06679
  • Monoisotopic Mass: 235.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.234
  • Boiling Point: 401.9°C at 760 mmHg
  • Flash Point: 196.8°C
  • Refractive Index: 1.609
  • PSA: 46.17
  • LogP: 3.60970

N-ethylnaphthalene-2-sulfonamide Pricemore >>

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Additional information on N-ethylnaphthalene-2-sulfonamide

N-Ethylnaphthalene-2-Sulfonamide: A Comprehensive Overview

N-Ethylnaphthalene-2-sulfonamide, also known by its CAS number 71862-50-5, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines the aromaticity of naphthalene with the functional versatility of a sulfonamide group. The N-Ethylnaphthalene-2-sulfonamide moiety has been extensively studied for its potential applications in drug design, polymer chemistry, and as a building block in organic synthesis.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of N-Ethylnaphthalene-2-sulfonamide. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the production process. These studies have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications. The ability to tailor the substituents on the naphthalene ring has further expanded its utility in creating customized molecules with specific properties.

The N-Ethylnaphthalene-2-sulfonamide compound exhibits remarkable thermal stability and chemical resistance, attributes that make it ideal for use in high-performance materials. Its application as a stabilizer in polymers has been a focal point of recent research. Studies have demonstrated that incorporating N-Ethylnaphthalene-2-sulfonamide into polymer matrices can significantly enhance their mechanical properties and thermal resistance, opening new avenues for its use in aerospace and automotive industries.

In the realm of drug discovery, N-Ethylnaphthalene-2-sulfonamide has shown promise as a scaffold for developing bioactive molecules. Its ability to form hydrogen bonds and its lipophilic nature make it an attractive candidate for designing drugs targeting various therapeutic areas. Recent computational studies have highlighted its potential as a lead compound for anti-inflammatory and anti-cancer agents, further underscoring its importance in medicinal chemistry.

The environmental impact of N-Ethylnaphthalene-2-sulfonamide has also been a subject of recent investigations. Researchers have evaluated its biodegradability and toxicity profiles to assess its safety for industrial and commercial applications. Findings indicate that under controlled conditions, the compound exhibits low toxicity and moderate biodegradability, aligning with current sustainability trends in chemical manufacturing.

Looking ahead, the demand for N-Ethylnaphthalene-2-sulfonamide is expected to grow due to its diverse applications and favorable properties. Collaborative efforts between academia and industry are likely to drive further innovations in its synthesis, characterization, and application. As research continues to uncover new potentials of this compound, N-Ethylnaphthalene-2-sulfonamide stands poised to play a pivotal role in advancing modern materials science and pharmaceutical development.

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